Molecular Weight Differentiation vs. N1-Methyl Analog for HTS Library Design
CAS 1052620-97-9 (MW 362.45 g/mol) differs from its closest commercially available N1-methyl analog, 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide (MW 348.4 g/mol, C19H16N4OS), by exactly one methylene unit (ΔMW = +14.05 g/mol). This mass increment corresponds to the replacement of the N1-methyl group with an N1-ethyl group. In drug discovery, this ΔMW of 14 Da represents a deliberate medicinal chemistry optimization step: N1-ethyl substitution has been employed in pyrazole–thiazole kinase inhibitor series to enhance hydrophobic contacts in the ATP-binding pocket while maintaining ligand efficiency metrics. [1] The higher MW of CAS 1052620-97-9 also shifts its position in chemical space relative to Ro5 compliance filters, with a marginally higher cLogP contribution from the ethyl group, which may improve membrane permeability at the cost of slightly reduced aqueous solubility.
| Evidence Dimension | Molecular weight (MW) and elemental composition |
|---|---|
| Target Compound Data | MW = 362.45 g/mol; C20H18N4OS; N1-ethyl substituent |
| Comparator Or Baseline | 1-Methyl analog: MW = 348.4 g/mol; C19H16N4OS; N1-methyl substituent |
| Quantified Difference | ΔMW = +14.05 g/mol (+4.0%); one additional methylene (–CH2–) unit; Δ heavy atom count = +1 |
| Conditions | Calculated from molecular formula; vendor specification data |
Why This Matters
The 14 Da mass increment enables differentiation in mass spectrometry-based screening and provides a distinct chemical handle for SAR exploration of N1-alkyl effects on target binding and ADME.
- [1] US Patent 9,255,072. Pyrazole compounds and thiazole compounds as protein kinases inhibitors. Examples include N1-ethyl and N1-methyl analogs with differential FLT3 and Aurora kinase IC50 values. View Source
